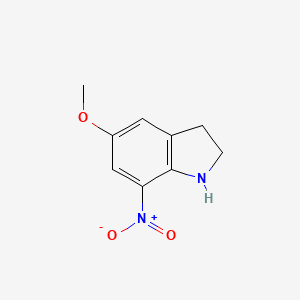

5-Methoxy-7-nitro-indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZTZDNBIPMEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)[N+](=O)[O-])NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 7 Nitro Indoline and Analogous Indoline Derivatives

Retrosynthetic Analysis of the 5-Methoxy-7-nitro-indoline Core

A retrosynthetic analysis of this compound (C9H10N2O3) calpaclab.com reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the formation of the pyrroline (B1223166) ring and the introduction of the methoxy (B1213986) and nitro substituents onto the benzene (B151609) ring.

One common strategy involves the dearomatization of a correspondingly substituted indole (B1671886). This approach leverages the stability and accessibility of the indole core, which can be functionalized prior to the reduction of the C2-C3 double bond. Therefore, a key precursor would be 5-methoxy-7-nitro-indole.

Alternatively, the indoline (B122111) ring can be constructed through cyclization reactions. This would typically involve a substituted aniline (B41778) derivative as a starting material. For instance, an N-allyl-2-halo-aniline derivative could undergo an intramolecular cyclization to form the indoline ring. The methoxy and nitro groups would either be present on the starting aniline or introduced at a later stage.

A third approach considers the formation of the C-N bond as the final key step. This could be achieved through intramolecular amination of a suitable halo-aryl precursor. The strategic placement of the methoxy and nitro groups on the aromatic ring is crucial for directing the cyclization and ensuring the desired regiochemistry.

Established Approaches to Indoline Scaffold Construction

The synthesis of the indoline ring system is a well-established area of organic chemistry, with numerous methods developed to afford a diverse range of derivatives. nih.gov These methods can be broadly categorized into cyclization reactions, transition-metal-catalyzed methodologies, and radical or photochemical approaches.

Cyclization reactions represent a fundamental approach to constructing the indoline scaffold. These methods often involve the formation of one or more key bonds in a single step, leading to the bicyclic system.

One of the most classic methods is the Fischer indole synthesis , which can be adapted to produce indolines under certain conditions. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. chim.itrsc.org While primarily used for indole synthesis, subsequent reduction can yield the corresponding indoline.

Intramolecular cyclizations are also widely employed. For example, the palladium-catalyzed intramolecular C-N bond formation of halo-aryl enamines provides a versatile route to C2/C3-substituted indoles, which can then be reduced to indolines. bohrium.com Another approach involves the intramolecular cyclization of N-allyl-2-haloanilines, often mediated by a transition metal catalyst.

The aza-Heck cyclization has emerged as a powerful tool for indoline synthesis. nih.gov This method utilizes N-hydroxy anilines, readily accessible from the corresponding nitroarenes, as electrophiles in a palladium-catalyzed cyclization onto an alkene. nih.gov This strategy is advantageous due to its functional group tolerance and ability to construct complex indoline topologies. nih.gov

| Cyclization Method | Starting Materials | Key Features |

| Adapted Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Classic method, requires subsequent reduction. chim.itrsc.org |

| Intramolecular C-N Coupling | Halo-aryl enamine | Versatile for substituted indoles, followed by reduction. bohrium.com |

| Aza-Heck Cyclization | N-hydroxy aniline, Alkene | Utilizes readily available starting materials, good functional group tolerance. nih.gov |

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolines are no exception. arabjchem.org These methods offer high efficiency, selectivity, and functional group compatibility. mdpi.com

Palladium-catalyzed reactions are particularly prominent. The intramolecular C-N bond formation of halo-aryl enamines, as mentioned earlier, is a key example. bohrium.com Additionally, palladium catalysts are used in the dearomatization of indoles via hydrogenation or other addition reactions. mdpi.com The choice of ligand is often crucial in controlling the regioselectivity and efficiency of these reactions.

Rhodium-catalyzed reactions have also been employed for the synthesis of indoline derivatives. For instance, rhodium(III) catalysis can be used for the annulation of N-(pivaloyloxy)-1H-indole-1-carboxamide with alkynes to form fused indole systems. nih.gov While this example leads to a more complex structure, the underlying principles of C-H activation and annulation are applicable to simpler indoline syntheses.

Copper-catalyzed reactions offer a complementary approach. Copper catalysts have been used for the C-N cross-coupling to form ene-hydrazines, which can then undergo Fischer indolization. acs.org The choice between palladium and copper can sometimes lead to different regiochemical outcomes, highlighting the importance of catalyst selection. acs.org

Nickel-catalyzed dearomative arylboration of indoles has been developed as a method to generate C2- and C3-borylated indolines. nih.gov This reaction proceeds via a migratory insertion pathway and allows for the regioselective functionalization of the indoline core. nih.gov

| Metal Catalyst | Reaction Type | Key Features |

| Palladium (Pd) | C-N coupling, Dearomatization | Widely used, versatile, ligand-dependent selectivity. bohrium.commdpi.com |

| Rhodium (Rh) | C-H activation, Annulation | Effective for constructing complex fused systems. nih.gov |

| Copper (Cu) | C-N cross-coupling | Complementary to palladium, can offer different regioselectivity. acs.org |

| Nickel (Ni) | Dearomative Arylboration | Provides access to borylated indolines for further functionalization. nih.gov |

Radical and photochemical methods offer alternative pathways to indoline synthesis, often under mild and environmentally friendly conditions. researchgate.net These approaches can provide access to unique substitution patterns that may be difficult to achieve through traditional ionic reactions.

Visible-light-mediated dearomatization of indoles has gained significant attention. researchgate.net These reactions often employ a photoredox catalyst to generate a radical intermediate, which then undergoes cyclization or addition to form the indoline ring. nih.gov For example, an intramolecular radical cyclization approach using visible light can be used to access highly substituted indolines. rsc.org

Radical additions to N-allylanilines provide another route to indolines. researchgate.net This can involve the generation of an aryl or heteroaryl radical from a diazonium salt, which then adds to the allyl group followed by cyclization. researchgate.net

Photochemical dearomative nucleophilic addition to indoles can be achieved using organic photoredox catalysts. mdpi.com This method allows for the preparation of 2-substituted indolines under transition-metal-free conditions. mdpi.com

| Approach | Key Features | Example Reaction |

| Visible-Light Photoredox Catalysis | Mild conditions, environmentally friendly | Intramolecular radical cyclization of a substituted aniline. rsc.org |

| Radical Addition | Access to unique substitution patterns | Addition of a radical to an N-allylaniline followed by cyclization. researchgate.net |

| Photochemical Nucleophilic Addition | Transition-metal-free | Dearomative nucleophilic addition to an indole using organic photoredox catalysts. mdpi.com |

Targeted Synthesis of this compound

The synthesis of this compound requires specific strategies to introduce the methoxy and nitro groups at the desired positions. This section will focus on the regioselective introduction of the methoxy group at the C5 position.

The regioselective introduction of a methoxy group at the C5 position of an indoline or its indole precursor is a critical step in the synthesis of the target compound. Several strategies can be employed to achieve this.

One approach is to start with a commercially available or readily synthesized aniline derivative that already contains the methoxy group at the corresponding position (i.e., 4-methoxyaniline). This aniline can then be elaborated into the indoline ring through one of the methods described in section 2.2. For example, a Fischer indole synthesis using a methoxy-substituted phenylhydrazine can be employed. chim.it

Alternatively, the methoxy group can be introduced onto a pre-formed indole or indoline ring. This often involves electrophilic aromatic substitution. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, can make regioselective functionalization of the benzene ring challenging. The use of directing groups can be crucial in these cases. For instance, a directing group at the N1 or C3 position can be used to direct electrophilic substitution to the C5 position. mdpi.com

A powerful strategy for the regioselective functionalization of indoles is the use of transition-metal-catalyzed C-H activation. While direct C-H methoxylation can be difficult, a related approach is the C-H arylation at the C5 position, followed by conversion of the aryl group to a methoxy group. Recent studies have demonstrated the regiocontrolled direct arylation of indoles at the C5 position using a removable pivaloyl directing group at the C3 position with a copper catalyst. wiley.com

Finally, the synthesis of methoxy-activated indoles has been extensively reviewed, with methods like the Fischer, Bischler, and Hemetsberger indole syntheses being commonly used. chim.it The choice of starting materials, such as di- and trimethoxy aniline derivatives, can pre-determine the position of the methoxy group. chim.it

| Strategy | Description | Key Considerations |

| Use of Pre-functionalized Starting Material | Starting with a methoxy-substituted aniline or phenylhydrazine. | Availability and cost of starting material. |

| Electrophilic Aromatic Substitution | Introduction of the methoxy group onto a pre-formed indole/indoline ring. | Requires control of regioselectivity, often with directing groups. mdpi.com |

| Transition-Metal-Catalyzed C-H Activation | Directing group-assisted C-H functionalization at the C5 position. | Offers high regioselectivity, may require subsequent functional group conversion. wiley.com |

| Classical Indole Syntheses | Utilizing methods like Fischer, Bischler, or Hemetsberger with appropriate precursors. | Well-established methods with predictable outcomes. chim.it |

Approaches for Regioselective Nitration at the C7 Position of Indoline Derivatives

The synthesis of C7-nitro-substituted indolines, such as this compound, is a significant challenge due to the inherent reactivity of the indoline ring system. Electrophilic aromatic substitution, including nitration, typically favors the C5 position, which is para to the nitrogen atom. Achieving regioselectivity for the C7 position requires specific strategies to overcome this natural preference.

A primary approach involves the use of directing groups attached to the indoline nitrogen. N-acyl groups, for instance, can influence the position of substitution. Research on the nitration of 1-acyl-4-methoxyindoline, a close analog, highlights this challenge. When treated with sodium nitrate (B79036) in trifluoroacetic acid (TFA), a 1:1 mixture of the 7-nitro and 5-nitro isomers was produced, each in a very low yield of 4%. tandfonline.com This demonstrates that while the acyl group provides some influence, standard conditions are not sufficient for high C7 selectivity.

To improve the yield of the desired C7 isomer, various nitrating agents and conditions have been explored. The choice of reagent can dramatically alter the isomeric ratio of the products. For 1-acetyl-4-methoxyindoline, different nitrating systems were tested, revealing that a combination of claycop (a clay-supported cupric nitrate) and acetic anhydride (B1165640) provided the most favorable outcome for the 7-nitro isomer. tandfonline.comresearchgate.net Other weak nitrating agents and the consideration of weak interactions, such as steric factors and solvent polarity, have also been shown to control regioselectivity in the mono-nitration of indolines. x-mol.com

Transition-metal-catalyzed C-H activation offers another powerful tool for directing functionalization to the C7 position. nih.gov By employing specific directing groups on the nitrogen, catalysts, often based on rhodium or palladium, can selectively activate the C-H bond at the C7 position for various transformations, including arylation, acylation, and acetoxylation. nih.govacs.orgmit.edu While not always applied directly to nitration, these principles establish a clear pathway for achieving C7 functionalization, which could be adapted for nitro group introduction. For instance, rhodium-catalyzed reactions have successfully directed arylation to the C7 position of indolines using a pyrimidine (B1678525) directing group, which can be subsequently removed. acs.orgnih.gov

Table 1: Comparison of Nitrating Agents for the Nitration of 1-acetyl-4-methoxyindoline

| Nitrating Agent/System | Conditions | Ratio of 7-nitro : 5-nitro Isomer | Yield/Notes |

|---|---|---|---|

| Sodium Nitrate / TFA | - | 1 : 1 | 4% yield for each isomer; involves loss of protecting groups. tandfonline.com |

| Nitronium tetrafluoroborate | Acetonitrile | 1 : 2 | Favors the 5-nitro isomer. tandfonline.com |

| Claycop / Acetic Anhydride | - | Favorable for 7-nitro isomer | Best ratio obtained for the desired 7-nitro product. tandfonline.comresearchgate.net |

| Copper(II) nitrate / Silver(I) nitrate | Mild conditions | 100% regioselectivity | Selectivity controlled by weak interactions (steric/electronic effects, solvent polarity). x-mol.com |

Multi-Step Synthetic Sequences and Optimization for this compound

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization to achieve viable yields. A general and logical synthetic route involves the initial formation of a substituted indoline core, followed by the crucial regioselective nitration step.

A common sequence begins with a readily available starting material, such as a substituted phenylhydrazine, which undergoes a Fischer indolization with a suitable ketoacid or ester to form the indole ring. nih.gov This indole can then be reduced to the corresponding indoline. Alternatively, one might start with a pre-functionalized aniline derivative. The core of the challenge lies in the subsequent functionalization.

For this compound, a plausible pathway starts with 5-methoxyindoline. The nitrogen is typically acylated, for instance with acetic anhydride, to form 1-acetyl-5-methoxyindoline. This N-acyl group serves two purposes: it protects the nitrogen and acts as a directing group, albeit imperfectly, in the subsequent electrophilic substitution.

Optimization strategies for such multi-step syntheses include:

Protecting Group Strategy: The choice of the N-acyl group can influence both the regioselectivity of the nitration and the ease of its subsequent removal.

Reaction Condition Tuning: Systematic variation of solvent, temperature, and reaction time is crucial for improving yields and minimizing side reactions. numberanalytics.com Microwave-assisted reactions have been shown to accelerate rates and improve yields for the synthesis of some indole derivatives. nih.gov

Purification Methods: Developing efficient protocols for separating the desired C7-nitro isomer from other isomers and byproducts is essential for obtaining the pure compound. tandfonline.com

Sustainable and Green Chemistry Principles in Functionalized Indoline Synthesis

In recent years, the principles of green and sustainable chemistry have been increasingly applied to the synthesis of indoles and indolines, aiming to reduce environmental impact and improve safety and efficiency. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. tandfonline.comtandfonline.com

Key green strategies relevant to functionalized indoline synthesis include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced heat transfer, improved safety for hazardous reactions, and easier scalability. rsc.orgnih.gov Flow chemistry has been used for the synthesis of indoline derivatives through reductive cyclizations and N-alkylations, often avoiding the isolation of intermediates. researchgate.net The Heumann indole synthesis has been adapted to a three-step flow process, resulting in higher yields and shorter reaction times compared to batch methods. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical methods. acs.orgnumberanalytics.com Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the intramolecular C-H amination of azide (B81097) precursors to construct chiral indolines under mild conditions. nih.govacs.org Furthermore, biocatalysts have been used for the aromatization of indolines to indoles and for the production of indigo (B80030) from indole, showcasing the potential of enzymes in synthesizing and modifying the indole core. acs.orgmdpi.com

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water or deep eutectic solvents is a major focus. nih.govbeilstein-journals.orgopenmedicinalchemistryjournal.com Water has been successfully used as a solvent for the synthesis of various 3-substituted indole derivatives. openmedicinalchemistryjournal.com Additionally, the development of reusable, solid-supported catalysts and nanocatalysts helps to simplify product purification and reduce waste. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. tandfonline.comtandfonline.com This technique is particularly effective for steps like Fischer indolizations and N-acylations. nih.gov

Table 2: Overview of Green Chemistry Approaches in Indoline Synthesis

| Green Strategy | Description | Example/Application | Citations |

|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask, improving control, safety, and scalability. | Heterogeneous catalytic hydrogenation and N-alkylation to form functionalized indolines. | rsc.orgnih.govresearchgate.net |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions with high selectivity under mild conditions. | Engineered cytochrome P411 variants for the synthesis of chiral indolines via C-H amination. | acs.orgnih.govacs.org |

| Green Solvents | Employing environmentally benign solvents like water or deep eutectic solvents to replace hazardous organic solvents. | Synthesis of bis(indolyl)methanes in water or deep eutectic solvents. | nih.govbeilstein-journals.orgopenmedicinalchemistryjournal.com |

| Microwave Irradiation | Using microwave energy to heat reactions, leading to dramatically reduced reaction times and often improved yields. | Fischer indolization and N-acylation steps in the synthesis of N1-acylated indole alkanoic esters. | nih.govtandfonline.comtandfonline.com |

Recent Advances and Emerging Methodologies in the Synthesis of Substituted Indolines

The field of indole and indoline synthesis is continuously evolving, with new methodologies emerging that offer greater efficiency, selectivity, and functional group tolerance. rsc.orgrsc.org These advances provide powerful tools for constructing complex and highly functionalized indoline scaffolds.

A dominant theme in modern synthetic chemistry is C-H activation . This strategy allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thus improving atom economy. mdpi.comthieme-connect.com Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are frequently employed to achieve regioselective C-H functionalization at various positions of the indoline ring. mdpi.comsci-hub.senih.gov For example, rhodium catalysts have been used for the C7 formylmethylation and alkoxycarbonylation of indolines. acs.org Similarly, visible-light-induced reactions are emerging as a powerful, metal-free approach, such as a [4+1]-annulation between tertiary amines and diazoesters to form functionalized indolines. chemrxiv.org

Photocatalysis and Biocatalysis represent other frontiers in indoline synthesis. acs.org Photocatalysis can enable unique transformations under mild conditions, while biocatalysis, as previously mentioned, uses engineered enzymes to achieve unparalleled selectivity. acs.orgnih.govacs.org The development of P411 enzyme variants that can forge chiral pyrrolidines and indolines from simple azide precursors via intramolecular C(sp³)–H amination is a landmark achievement in this area. nih.govacs.org

Finally, novel catalytic systems and reaction cascades continue to expand the synthetic toolkit. This includes the use of ionic liquids as catalysts, the development of solid-phase synthesis strategies for creating combinatorial libraries of indolines, and tandem reactions that form multiple bonds in a single operation. rsc.orgrsc.orgnih.gov These advanced methodologies are crucial for accessing novel indoline derivatives that were previously difficult to synthesize.

Table 3: Emerging Methodologies in Substituted Indoline Synthesis

| Methodology | Catalyst/Reagent | Key Feature | Citations |

|---|---|---|---|

| C-H Activation | Transition metals (Rh, Pd, Ru) | Direct functionalization of C-H bonds, improving atom economy and bypassing pre-functionalization. | mdpi.comthieme-connect.comnih.govresearchgate.net |

| Photocatalysis | Visible light, photosensitizers | Metal-free activation of substrates, enabling novel bond formations under mild conditions. | acs.orgchemrxiv.org |

| Biocatalysis | Engineered enzymes (e.g., P411 variants) | High enantioselectivity and catalytic efficiency for constructing chiral indolines from simple precursors. | nih.govacs.org |

| Flow Chemistry | Microreactor systems | Enhanced safety, control, and scalability for multi-step syntheses. | rsc.orgnih.govacs.org |

| Novel Annulation | Visible light-driven [4+1] annulation | Convergent synthesis of functionalized indolines from alkyl aryl tertiary amines and diazoesters. | chemrxiv.org |

Chemical Reactivity and Transformation Pathways of 5 Methoxy 7 Nitro Indoline

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System

The benzene (B151609) ring of the 5-methoxy-7-nitro-indoline core is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the cumulative directing effects of the substituents. The indoline nitrogen and the C5-methoxy group are both activating, ortho-, para-directing groups, while the C7-nitro group is a deactivating, meta-directing group. pressbooks.publibretexts.org

Typical EAS reactions on this scaffold would require carefully chosen conditions to overcome the deactivating effect of the nitro group.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product(s) | Comments |

|---|---|---|---|

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | 4-Halo and/or 6-Halo derivatives | The C4 and C6 positions are activated by the C5-methoxy group. |

| Nitration | HNO3/H2SO4 | 4,7-Dinitro and/or 6,7-Dinitro derivatives | Harsh conditions may be required due to the existing deactivating nitro group. |

| Friedel-Crafts Alkylation | R-Cl/AlCl3 | 4-Alkyl and/or 6-Alkyl derivatives | The reaction is often challenging on highly deactivated rings. The indoline nitrogen may complex with the Lewis acid. |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Acyl and/or 6-Acyl derivatives | Generally requires harsher conditions than alkylation but is less prone to polysubstitution. The indoline nitrogen must typically be protected. |

Nucleophilic Additions and Substitutions Involving the Indoline Nitrogen

The secondary amine nitrogen in the indoline ring is nucleophilic and readily participates in reactions with various electrophiles. Key transformations include N-acylation and N-alkylation.

N-Acylation: This reaction involves treating the indoline with an acylating agent, such as an acyl chloride or carboxylic anhydride (B1165640), often in the presence of a base. This transformation is useful for installing protecting groups or for synthesizing amide derivatives. The direct N-acylation of indoles and their derivatives can also be achieved using carboxylic acids with specific catalysts or via oxidative coupling with aldehydes. clockss.orgrsc.org

N-Alkylation: The introduction of an alkyl group onto the indoline nitrogen can be accomplished using alkyl halides or other alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

These reactions provide a straightforward method for modifying the properties of the indoline scaffold and for introducing further functional handles.

Reactions of the Nitro Group: Reduction and Further Derivatization

The nitro group at the C7 position is a versatile functional group that can be readily transformed, primarily through reduction to an amino group. This conversion is a pivotal step in the synthesis of many complex heterocyclic compounds.

Common methods for the reduction of the aromatic nitro group include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. researchgate.net

The resulting 7-amino-5-methoxy-indoline is a valuable intermediate. The newly formed primary amino group can undergo a wide range of subsequent reactions:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

Amide/Sulfonamide Formation: Acylation or sulfonylation to form the corresponding amides or sulfonamides, which can alter the electronic and biological properties of the molecule.

Transformations Involving the Methoxy (B1213986) Substituent: Demethylation and Functional Group Interconversion

The methoxy group at the C5 position can be cleaved to reveal a phenolic hydroxyl group, a process known as demethylation. This transformation significantly alters the molecule's properties, introducing a site for hydrogen bonding and further functionalization.

Standard reagents for ether cleavage include:

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI).

Lewis Acids: Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers under mild conditions.

Once the 5-hydroxy-7-nitro-indoline is formed, the phenolic hydroxyl group can be used as a handle for further functional group interconversions, such as O-alkylation to form new ethers or acylation to form esters. ub.edumit.edu

Oxidative and Reductive Pathways of the Indoline Core

The indoline core itself can undergo both oxidation and reduction, leading to fundamental changes in the heterocyclic structure.

Oxidation (Dehydrogenation/Aromatization): The indoline ring can be oxidized to the corresponding indole (B1671886) (5-methoxy-7-nitro-indole). This aromatization is a common synthetic strategy. A variety of reagents can accomplish this transformation, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and palladium-based catalysts (e.g., Pd/C) at elevated temperatures. researchgate.netlookchem.com Cytochrome P450 enzymes have also been shown to catalyze the dehydrogenation of the indoline core. nih.govutah.edu

Reduction: The indoline core contains a benzene ring that can be reduced under specific conditions. While the pyrroline (B1223166) ring is already saturated, the aromatic portion can be hydrogenated. This typically requires more forcing conditions than the reduction of the nitro group. Catalytic hydrogenation over rhodium (Rh) or ruthenium (Ru) catalysts, often in acidic media, can lead to the saturation of the benzene ring, yielding octahydroindole derivatives. Alternatively, dissolving metal reductions, such as the Birch reduction, can be used to selectively reduce the aromatic ring. quimicaorganica.org

Metal-Catalyzed Reactions with this compound and its Derivatives

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While this compound itself lacks a suitable leaving group for these reactions, its halogenated derivatives (e.g., 4-bromo- or 6-bromo-5-methoxy-7-nitro-indoline, synthesized via EAS) are excellent substrates for a range of palladium-catalyzed transformations. nih.gov

Table 2: Potential Metal-Catalyzed Reactions on Halo-Derivatives of this compound

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, Pd(OAc)2/SPhos | C-C (sp2-sp2) | Biaryl or Styrenyl Indoline |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd2(dba)3/BINAP or XPhos | C-N | N-Aryl Indoline Derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2/CuI | C-C (sp2-sp) | Alkynyl Indoline |

| Heck Coupling | Alkene | Pd(OAc)2/P(o-tol)3 | C-C (sp2-sp2) | Alkenyl Indoline |

| Stille Coupling | Organostannane | Pd(PPh3)4 | C-C (sp2-sp2) | Biaryl or Alkenyl Indoline |

The Buchwald-Hartwig amination, for instance, is a powerful method for C-N bond formation via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.orgyoutube.com This reaction has been successfully applied to bromoindoles and even unprotected halotryptophans. diva-portal.orgresearchgate.net Similarly, Suzuki and Sonogashira couplings on haloindoles allow for the introduction of diverse aryl and alkynyl substituents, respectively. nih.govmdpi.com

Stereoselective Transformations and Chiral Indoline Synthesis

The development of asymmetric methods for the synthesis of chiral indolines is of great importance, as these structures are prevalent in many bioactive natural products and pharmaceuticals. researchgate.net While this compound is achiral, chirality can be introduced through stereoselective reactions on its derivatives or precursors.

A primary route to chiral indolines is the asymmetric hydrogenation of a corresponding indole precursor (e.g., 5-methoxy-7-nitro-indole). This can be achieved using chiral transition-metal catalysts, such as those based on rhodium, ruthenium, iridium, or palladium, complexed with chiral phosphine (B1218219) ligands. dicp.ac.cnrsc.orgacs.orgfigshare.com These methods can provide high enantioselectivities (ee) for a variety of substituted indolines. dicp.ac.cnacs.org

Other strategies for accessing chiral indolines include:

Asymmetric Friedel-Crafts Reactions: The reaction of an indole with an electrophile in the presence of a chiral catalyst can generate a C3-substituted indole, which can then be reduced to the corresponding chiral indoline. nih.gov

Enantioselective Cyclization: Asymmetric intramolecular reactions, such as the dearomatization of indole derivatives, can construct the chiral indoline core directly. acs.orgresearchgate.net Palladium-catalyzed asymmetric dearomatization of indoles has emerged as an effective method for building indoline structures with quaternary stereocenters. researchgate.net

These advanced catalytic methods allow for precise control over stereochemistry, enabling the synthesis of specific enantiomers of complex indoline derivatives for various applications.

Reaction Mechanism Elucidation for Key Transformations involving Nitroindolines

The reactivity of this compound and related nitroindoline (B8506331) derivatives is characterized by a rich and varied landscape of chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the indoline scaffold governs the electronic properties of the molecule, influencing its behavior in a range of reactions. This section delves into the mechanistic underpinnings of key transformations involving nitroindolines, drawing upon experimental and computational studies to provide a detailed elucidation of the reaction pathways.

Photochemical Reactions: Unraveling the Excited State

Nitroindoline derivatives have garnered significant attention for their photochemical reactivity, particularly in the context of photolabile protecting groups. The mechanism of photorelease from 1-acyl-7-nitroindolines has been a subject of detailed investigation. Upon irradiation, these compounds can undergo cleavage to release a carboxylic acid and form a nitrosoindole product.

Mechanism of Photorelease from 1-Acyl-7-nitroindolines:

Studies combining product analysis, deuterium (B1214612) isotope effects, kinetic measurements, and nanosecond laser flash photolysis have shed light on the intricate mechanism of this photoreaction. nih.gov The process is believed to proceed through the triplet excited state (T1) of the 1-acyl-7-nitroindoline. nih.gov A critical step involves the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a transient nitronic anhydride intermediate. nih.govresearchgate.net This type of acyl transfer has been observed in the photochemistry of other N-acyl-o-nitrodiphenylamines. nih.gov

The fate of this nitronic anhydride intermediate is dependent on the solvent environment. Two competing pathways have been proposed: nih.gov

In aqueous solutions with high water content: The predominant pathway is an A(AL)1-like cleavage. This involves an intramolecular redox reaction within the aromatic ring system, leading to the release of the carboxylic acid and the formation of a 7-nitrosoindole, which is generated after the tautomerization of an initial nitroso-3H-indole intermediate. nih.gov

In solutions with low water content: The primary mechanism shifts to a standard addition-elimination (A(AC)2) pathway. Here, water acts as a nucleophile, attacking the acyl group of the nitronic anhydride to release the carboxylic acid and regenerate the nitroindoline. nih.gov

Laser flash photolysis studies in a fully aqueous medium have identified a transient species with a maximum absorption at 450 nm, which is attributed to the nitronic anhydride intermediate. nih.gov This intermediate decays rapidly, with an observed rate constant of 5 x 10^6 s^-1, corresponding to the release of the carboxylic acid and the formation of the nitroso-3H-indole. nih.gov

Table 3.8.1: Key Intermediates and Spectroscopic Data in the Photolysis of 1-Acyl-7-nitroindolines

| Intermediate | Proposed Structure | Spectroscopic Evidence (λmax) | Reference |

|---|---|---|---|

| Triplet Excited State | [1-Acyl-7-nitroindoline]* (T1) | Inferred from mechanistic studies | nih.gov |

| Nitronic Anhydride | Acyl group transferred to nitro oxygen | 450 nm | nih.gov |

Radical Fragmentation in 7-Nitroindoline-S-thiocarbamates

In contrast to their N-acyl counterparts, the photolysis of 7-nitroindoline-S-thiocarbamates proceeds through a different mechanistic pathway, primarily involving radical fragmentation. nih.govuri.edu Experimental and computational studies on compounds like 5-bromo-7-nitroindoline-S-ethylthiocarbamate have provided strong evidence for this mechanism. nih.govuri.edu

Upon photolysis, these compounds are thought to form a resonance-stabilized radical and an ethylthiyl radical. nih.gov The recombination of two ethylthiyl radicals subsequently forms diethyl disulfide. uri.edu The other major product is 5-bromo-7-nitrosoindoline, which can exist in equilibrium with its dimeric form. nih.govuri.edu Computational analyses, such as ground state intrinsic reaction coordinate (IRC) calculations, have supported the feasibility of these radical fragmentation and dimerization pathways. nih.gov

Table 3.8.2: Calculated Energies for Key Steps in the Photolysis of a Model 7-Nitroindoline-S-thiocarbamate

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Fragmentation of (E)-16 | 29.38 | 26.83 (endoergic) | nih.gov |

Nucleophilic Aromatic Substitution: Activating the Indole Core

The presence of the electron-withdrawing nitro group significantly activates the indole ring towards nucleophilic aromatic substitution (SNA_r). This is a fundamental transformation that allows for the introduction of various functional groups onto the aromatic core. The mechanism of SNA_r reactions on nitro-activated aromatic systems is well-established and generally proceeds through an addition-elimination pathway. organic-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.org

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.orgorganic-chemistry.org The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group, especially when it is positioned ortho or para to the site of nucleophilic attack. organic-chemistry.orgresearchgate.net In the subsequent step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org

For a substrate like 1-methoxy-6-nitroindole-3-carbaldehyde, the 2-position is highly susceptible to nucleophilic attack. nih.gov A proposed mechanism for the reaction with a nucleophile in the presence of a base involves the initial formation of an anionic species from the nucleophile, which then attacks the C2 position of the indole ring. This is followed by the elimination of the methoxy group to yield the 2-substituted indole derivative. nih.gov

Catalytic Hydrogenation: Reduction of the Nitro Group

The catalytic hydrogenation of nitroaromatic compounds to the corresponding anilines is a widely used and industrially important reaction. While specific mechanistic studies on this compound are not extensively documented, the general mechanism for the hydrogenation of nitroarenes over metal catalysts is well-understood and can be applied. The reaction typically proceeds through a series of intermediates. semanticscholar.orgchim.itclockss.orgosti.govnih.gov

The process is believed to begin with the adsorption of the nitro compound and hydrogen onto the surface of the catalyst (e.g., Palladium, Platinum, or Nickel). The nitro group is sequentially reduced, likely through the formation of nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed. osti.govnih.gov The exact pathway and the rate-determining step can be influenced by the nature of the catalyst, the solvent, and the reaction conditions. chim.it In some cases, the accumulation of the hydroxylamine intermediate can be observed. osti.gov

Table 3.8.3: Plausible Intermediates in the Catalytic Hydrogenation of Nitroindolines

| Intermediate | General Structure | Role in the Mechanism |

|---|---|---|

| Nitrosoindoline | R-NO | Initial reduction product |

| N-Indolylhydroxylamine | R-NHOH | Intermediate before final reduction |

C-H Activation and Cycloaddition Reactions: Emerging Frontiers

While detailed mechanistic studies on C-H activation and cycloaddition reactions specifically for this compound are limited, the broader field of indole chemistry provides valuable insights into the plausible reaction pathways.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles. organic-chemistry.orgresearchgate.netnih.govnih.govscispace.comrsc.orgscience.govdivyarasayan.orgmdpi.com For indole derivatives, C-H activation can be directed to various positions, often guided by the presence of directing groups. Rhodium and palladium catalysts are commonly employed. organic-chemistry.orgnih.govnih.govrsc.orgscience.govdivyarasayan.orgmdpi.com A plausible mechanism for a palladium-catalyzed C-H activation/arylation reaction would involve the coordination of the palladium catalyst to the indole, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination would then yield the C-H functionalized product. organic-chemistry.org

Cycloaddition Reactions: The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgmit.eduwikipedia.orgnih.govorganic-chemistry.orgscispace.com The presence of a nitro group, being strongly electron-withdrawing, can significantly influence the reactivity of the indole system in these reactions, often promoting its role as a dienophile in Diels-Alder reactions. researchgate.net The mechanism of these reactions is typically concerted, proceeding through a cyclic transition state, although stepwise mechanisms can also operate under certain conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org In 1,3-dipolar cycloadditions, the indole can react with a 1,3-dipole to form a five-membered heterocyclic ring fused to the indole core. wikipedia.orgorganic-chemistry.orgscispace.com The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions and steric effects. wikipedia.org

Derivatization and Scaffold Modification Strategies for 5 Methoxy 7 Nitro Indoline

Introduction of Diverse Substituents onto the Indoline (B122111) Core

The aromatic ring of the 5-methoxy-7-nitro-indoline core is amenable to the introduction of a variety of substituents, which can significantly influence the molecule's electronic properties and steric profile. Electrophilic substitution reactions are a common approach for this purpose. The existing methoxy (B1213986) and nitro groups on the ring direct incoming electrophiles to specific positions, thereby allowing for regioselective functionalization.

For instance, halogenation can introduce bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups. Nitration, under carefully controlled conditions, could potentially introduce an additional nitro group, further modifying the electronic nature of the scaffold. Friedel-Crafts alkylations and acylations can be employed to append alkyl and acyl chains, respectively, which can impact the lipophilicity and interaction of the molecule with biological targets.

The following table illustrates potential derivatization of the indoline core based on common electrophilic substitution reactions:

| Reaction Type | Reagent/Conditions | Potential Product |

| Bromination | Br2, Lewis Acid | Bromo-5-methoxy-7-nitro-indoline |

| Chlorination | Cl2, Lewis Acid | Chloro-5-methoxy-7-nitro-indoline |

| Nitration | HNO3/H2SO4 | Dinitro-5-methoxy-indoline |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Alkyl-5-methoxy-7-nitro-indoline |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | Acyl-5-methoxy-7-nitro-indoline |

Functionalization at the Nitrogen Atom of the Indoline Ring

The secondary amine of the indoline ring is a key site for derivatization, offering a straightforward handle for introducing a wide range of functional groups through N-alkylation and N-acylation. These modifications can profoundly impact the molecule's polarity, basicity, and ability to participate in hydrogen bonding.

N-Alkylation: This can be achieved by reacting this compound with various alkylating agents such as alkyl halides, tosylates, or through reductive amination with aldehydes. acs.org The choice of the alkylating agent allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex moieties bearing additional functional groups. acs.org

N-Acylation: Acylation of the indoline nitrogen is readily accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. This introduces an amide functionality, which can alter the electronic properties of the indoline nitrogen and provide a new point for hydrogen bonding interactions. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be employed to install a tert-butoxycarbonyl (Boc) protecting group, which can be useful in multi-step syntheses. acs.org

The table below summarizes common N-functionalization reactions based on strategies applied to 5-nitroindoline (B147364): acs.org

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

| N-Alkylation | R-X (X=Br, I), Base | Alkyl (R) |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Alkyl (R-CH₂) |

| N-Acylation | R-COCl, Base | Acyl (R-CO) |

| N-Sulfonylation | R-SO₂Cl, Base | Sulfonyl (R-SO₂) |

| N-Boc Protection | (Boc)₂O, Base | tert-butoxycarbonyl (Boc) |

Side-Chain Modifications and Elaboration from this compound

Building upon the functionalized indoline core, further modifications can be made to appended side chains to create more complex and diverse derivatives. These elaborations are crucial for exploring the chemical space around the core scaffold and for fine-tuning the properties of the molecule.

For example, if an ester group has been introduced onto the indoline core, it can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to form a library of amides. Alternatively, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized through etherification or esterification.

If a nitro group on a side chain is present, it can be reduced to an amine. This newly formed amino group can then undergo a plethora of reactions, including acylation, alkylation, or conversion to a sulfonamide. These transformations allow for the introduction of a wide range of functionalities and can significantly alter the biological activity of the parent compound.

Development of Libraries of this compound Derivatives

The systematic application of the aforementioned derivatization strategies enables the creation of compound libraries based on the this compound scaffold. These libraries are invaluable tools in drug discovery and chemical biology for the high-throughput screening of biological activity.

By employing combinatorial chemistry approaches, a diverse set of building blocks can be reacted with the this compound core to rapidly generate a large number of distinct derivatives. For example, a library can be constructed by reacting the parent indoline with a collection of different aldehydes in a reductive amination protocol, or with a variety of acyl chlorides.

The design of these libraries is often guided by computational studies and a preliminary understanding of the structure-activity relationships. The goal is to maximize the chemical diversity of the library to increase the probability of identifying "hit" compounds with desired biological properties. The development of an in-house library of indoline-based compounds has been shown to be a successful strategy for identifying potent enzyme inhibitors. acs.org

Structure-Reactivity Relationships in Functionalized Indoline Systems

The introduction of different functional groups onto the this compound scaffold has a profound impact on the reactivity of the molecule. Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical transformations and for designing derivatives with specific properties.

The electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the indoline nitrogen and the reactivity of the ring towards electrophilic substitution. The electron-donating methoxy group at the 5-position increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group at the 7-position deactivates the ring towards electrophilic substitution and also influences the acidity of the N-H proton.

Studies on related nitro- and methyl-nitro derivatives of indoline have shown that the position of the nitro group significantly affects the mutagenic activity of the compounds. nih.gov Specifically, nitro groups at the C5 or C6 positions generally result in measurable mutagenic activity, while those at C4 or C7 lead to weakly or non-mutagenic compounds. nih.gov Methylation of the ring nitrogen was also found to modulate this activity. nih.gov These findings highlight the critical role that substituent patterns play in determining the biological and chemical reactivity of the indoline scaffold.

Computational and Theoretical Investigations of 5 Methoxy 7 Nitro Indoline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methoxy-7-nitro-indoline, methods like Hartree-Fock (HF) and post-HF methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of its electronic landscape. aps.orguoa.gr These calculations reveal how the interplay between the electron-donating methoxy (B1213986) group (+R effect) and the electron-withdrawing nitro group (-R effect) modulates the electron density distribution across the indoline (B122111) scaffold.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO is typically localized over the more electron-rich portions of the molecule, primarily the indole (B1671886) nucleus and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated around the electron-deficient nitro group, marking it as the center for nucleophilic interaction. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Quantum chemical calculations for related 7-nitroindoline (B34716) derivatives have been instrumental in understanding their photochemical properties and reaction mechanisms. acs.orgnih.gov

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack; electron-donating character. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack; electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | Suggests moderate to high reactivity and potential for charge transfer interactions. |

| Dipole Moment | Significant | Arises from the strong opposing electronic nature of the substituents, influencing solubility and intermolecular interactions. |

| Mulliken Charges | Negative charge on O (methoxy), N/O (nitro), and N (indoline); Positive charge on adjacent carbons. | Reveals the charge distribution and identifies electrophilic/nucleophilic sites. |

Density Functional Theory (DFT) Studies on Reactivity Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the reactivity of molecules like this compound. researchgate.net DFT-based calculations are used to determine a range of "conceptual DFT" or "global reactivity" descriptors that predict a molecule's behavior in chemical reactions. mdpi.com

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The strong nitro group in this compound is expected to result in a high electrophilicity index. researchgate.net

Furthermore, local reactivity descriptors such as Fukui functions and Molecular Electrostatic Potential (MESP) maps are generated to pinpoint the most reactive sites within the molecule. For this compound, the MESP map would likely show a region of high negative potential (red) around the oxygen atoms of the nitro and methoxy groups, indicating their nucleophilic character. Conversely, a positive potential (blue) region would be expected near the hydrogen atom of the indoline N-H group and potentially on the aromatic ring, highlighting sites prone to nucleophilic attack. mdpi.com DFT studies on related 5-methoxy-indole structures have successfully correlated these theoretical predictions with experimental outcomes. mdpi.com

| Descriptor | Predicted Trend | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | Moderate | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | High | Energy released upon adding an electron; related to LUMO energy and the nitro group. |

| Chemical Hardness (η) | Low to Moderate | Indicates higher reactivity compared to unsubstituted indoline. |

| Electrophilicity Index (ω) | High | Strong capacity to act as an electrophile, driven by the nitro substituent. |

| Fukui Functions (f+, f-) | f+ high on nitro group; f- high on benzene (B151609) ring and N-H. | Predicts sites for nucleophilic (f+) and electrophilic (f-) attack. |

Molecular Dynamics Simulations and Conformational Analysis of Indoline Scaffolds

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For this compound, MD simulations are used to explore its conformational flexibility, solvent interactions, and thermodynamic stability. nih.gov The indoline scaffold is not perfectly planar, and the five-membered heterocyclic ring can adopt various puckered conformations (envelope, twist). MD simulations can reveal the energy barriers between these conformations and identify the most stable states.

These simulations are particularly valuable in the context of drug design, where the conformational behavior of a ligand within a protein's binding pocket is crucial. nih.gov By simulating the molecule in a solvent box (typically water), researchers can study how hydrogen bonding and other non-covalent interactions influence its structure and dynamics. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's trajectory and the flexibility of specific atomic regions, respectively.

| Parameter/Analysis | Description | Expected Finding for this compound |

|---|---|---|

| Force Field | Set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | A general organic force field like GAFF would be appropriate. |

| Simulation Time | Duration of the simulation, typically nanoseconds (ns) to microseconds (μs). | Simulations of 100-500 ns are common for conformational sampling. mdpi.com |

| RMSD | Root Mean Square Deviation; measures the average deviation of the molecule from a reference structure. | A stable RMSD value over time indicates the system has reached equilibrium. |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms. | Higher RMSF values for the methoxy group compared to the rigid ring structure. |

| Conformational Clustering | Grouping similar structures to identify dominant conformations. | Would likely reveal a few low-energy puckered states for the five-membered ring. |

Prediction of Spectroscopic Signatures Based on Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to validate experimental data or to characterize compounds that have not yet been synthesized. DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov

For this compound, theoretical calculations would predict characteristic vibrational frequencies. For instance, the symmetric and asymmetric stretching modes of the NO₂ group are expected to appear as strong bands in the IR spectrum, typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Other predictable frequencies include the N-H stretch of the indoline ring (around 3300-3400 cm⁻¹), aromatic C-H stretches, and C-O stretches associated with the methoxy group. mdpi.com Comparing these calculated spectra with experimental data for related compounds helps confirm molecular structure and assignments. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computed electronic structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Indoline) | 3300 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1600 | Strong |

| Aromatic C=C Stretch | 1450 - 1550 | Medium-Strong |

| NO₂ Symmetric Stretch | 1300 - 1400 | Strong |

| C-O Stretch (Methoxy) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Strong |

Exploration of Reaction Energetics and Transition States

For example, in a potential electrophilic substitution reaction, calculations would model the approach of an electrophile to different positions on the aromatic ring. The transition state for each pathway would be located, and its energy calculated. The pathway with the lowest activation barrier is the most kinetically favorable. The strong directing effects of the methoxy (ortho-, para-directing) and nitro (meta-directing) groups would make this a particularly interesting system to model. Computational studies on the photoreactivity of 7-nitroindolines have successfully used these methods to propose detailed radical fragmentation mechanisms and calculate activation barriers for key steps. acs.orgnih.gov

| Reaction Step | Structure | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| Reactants | Indoline + Br₂ | 0.0 | Initial state. |

| Transition State 1 (TS1) | [Indoline---Br---Br]‡ | +15 to +25 | Formation of the sigma complex; rate-determining step. mdpi.com |

| Intermediate | Sigma Complex (Wheland) | +5 to +10 | A resonance-stabilized carbocation intermediate. |

| Transition State 2 (TS2) | [Sigma Complex---Base]‡ | +7 to +12 | Proton abstraction to restore aromaticity. |

| Products | Bromo-indoline + HBr | -5 to -15 | Final thermodynamically stable state. |

In Silico Design of Novel Indoline-Based Scaffolds

The knowledge gained from the theoretical investigations described above serves as a powerful platform for the in silico design of novel molecules. nih.gov By understanding the structure-property relationships of this compound, chemists can rationally design new derivatives with tailored characteristics. For instance, if the goal is to create a more potent drug candidate, computational models can predict how modifications to the scaffold will affect its binding affinity to a target protein. nih.govacs.org

This process often involves creating a virtual library of compounds by systematically altering substituents. For example, the methoxy group could be replaced with other alkoxy groups to modulate lipophilicity, or the nitro group could be substituted with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to fine-tune the electronic properties. Each new virtual compound can be rapidly assessed using the computational methods discussed previously (DFT for reactivity, MD for conformational stability) to prioritize the most promising candidates for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery and materials development process by focusing resources on compounds with the highest probability of success. nih.govacs.org

| Design Goal | Proposed Modification | Rationale | Computational Evaluation Method |

|---|---|---|---|

| Increase Lipophilicity | Replace -OCH₃ with -OCH₂CH₃ or longer chains. | Enhance membrane permeability. | Calculate logP, Polar Surface Area (PSA). |

| Modulate Electronic Properties | Replace -NO₂ with -CN or -CF₃. | Fine-tune reactivity and dipole moment. | DFT (HOMO/LUMO, MESP). |

| Introduce Hydrogen Bond Donor/Acceptor | Modify the methoxy group to a hydroxyl or add substituents to the N-H position. | Improve specific interactions with a biological target. | Molecular Docking, MD Simulations. |

| Enhance Metabolic Stability | Introduce fluorine atoms at metabolically labile sites. | Block sites of oxidative metabolism. | Metabolic site prediction software, MD simulations. |

Applications of 5 Methoxy 7 Nitro Indoline in Academic Research and Chemical Sciences

5-Methoxy-7-nitro-indoline as a Versatile Synthetic Building Block

This compound serves as a highly versatile building block in organic synthesis. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. The utility of this compound in this capacity stems from the distinct reactivity of its functional groups: the secondary amine of the indoline (B122111) ring, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitro group on the aromatic ring. achemblock.com These features allow for selective chemical modifications at different positions of the molecule, enabling chemists to construct diverse molecular frameworks. nih.gov For instance, the indoline nitrogen can undergo N-acylation or N-alkylation, while the nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or diazotization. The strategic placement of the methoxy and nitro groups also influences the reactivity of the aromatic ring, directing further substitutions.

| Feature | Chemical Group | Potential Reactions | Synthetic Utility |

| Ring Nitrogen | Secondary Amine | Acylation, Alkylation, Sulfonylation | Introduction of side chains, linking to other molecules |

| Aromatic Ring | Methoxy Group | Electron-donating, directs electrophilic substitution | Modulates electronic properties and reactivity |

| Aromatic Ring | Nitro Group | Reduction to amine, Nucleophilic aromatic substitution | A handle for further functionalization (e.g., amidation) |

Utilization in Organic Synthesis as a Precursor for Complex Molecular Architectures

Building upon its role as a versatile building block, this compound is a key precursor for constructing intricate molecular architectures. Its inherent structure is a starting point for synthesizing compounds with potential biological activity. For example, derivatives of 5-nitroindoline (B147364) have been used to create compounds that are evaluated as inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. acs.org The synthesis often involves modifying both the nitrogen at position 1 and the nitro group at position 7 (after reduction to an amine) to explore the structure-activity relationship of the final compounds. acs.org The indoline core provides a rigid scaffold that can be systematically decorated with different functional groups to optimize interactions with biological targets. This strategic approach is fundamental in medicinal chemistry for the development of new therapeutic agents. acs.orgresearchgate.net

Role in the Development of Molecular Probes and Photoactivatable Compounds for Chemical Biology Studies

A significant application of the methoxy-nitro-indoline scaffold is in the field of chemical biology, particularly in the creation of "caged compounds." These are molecules whose biological activity is masked by a photolabile protecting group (the "cage") and can be released with spatial and temporal precision using light. nih.govnih.gov The 4-methoxy-7-nitroindolinyl (MNI) group, a close structural analog of the scaffold from this compound, is a well-established photolabile caging group. researchgate.netresearchgate.net

MNI-caged compounds, such as MNI-glutamate, are thermally stable and resistant to hydrolysis but release the active molecule (glutamate) rapidly upon flash photolysis with near-UV light. researchgate.netresearchgate.net This technology allows researchers to study fast biological processes, like neurotransmission at synapses, with high precision. The methoxy group enhances the two-photon absorption cross-section, making it suitable for two-photon uncaging, which provides better spatial resolution in thick biological tissues. The nitro group is essential for the photochemical cleavage mechanism. Therefore, this compound represents a core structural motif for designing these advanced molecular probes. researchgate.net

| Caged Compound Example | Released Molecule | Research Application | Key Feature of the Cage |

| MNI-caged L-glutamate | L-glutamate | Studying synaptic transmission and receptor activation researchgate.net | Fast photolysis, high quantum yield, stable precursor researchgate.net |

| MNI-caged GABA | GABA | Investigating inhibitory neurotransmitter receptors researchgate.net | Precise release of GABA to mimic synaptic events researchgate.net |

| NI-caged Glycine (B1666218) | Glycine | Probing glycine receptors in the nervous system researchgate.net | Rapid and efficient release of the neurotransmitter researchgate.net |

Application in Advanced Materials Science Research (e.g., as functional components or precursors)

In materials science, indole (B1671886) and its derivatives are explored for their unique electronic and optical properties, making them suitable for creating functional organic materials. nbinno.com While direct applications of this compound are an emerging area, its structure provides significant potential. The nitro group can be reduced to an amine, providing a reactive site for polymerization or grafting onto surfaces. The extended π-system of the indoline ring, which can be further modified, is a key feature for developing materials with interesting photophysical properties, such as fluorescence. For example, indole derivatives have been investigated as components in corrosion inhibitors, where they adsorb onto metal surfaces to form a protective layer. researchgate.net The ability to systematically modify the this compound scaffold allows for the tuning of properties like solubility, electronic character, and self-assembly behavior, which are critical for designing advanced materials for electronics, sensors, or coatings.

Contributions to Methodological Advancements in Analytical Chemistry (e.g., derivatization agents)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for separation and detection. nih.govgreyhoundchrom.com This often involves attaching a "tag" to the analyte to make it detectable by methods like fluorescence or mass spectrometry. nih.gov this compound possesses functional groups that make it a potential candidate for a derivatization agent. The secondary amine on the indoline ring can react with analytes containing functional groups like carboxylic acids (after activation), aldehydes, or ketones to form stable covalent bonds. The resulting derivative would incorporate the methoxy-nitro-indoline moiety, which could be detected by UV-Vis spectrophotometry due to its chromophore or by mass spectrometry. While specific, widely adopted methods using this exact molecule as a derivatizing agent are not yet established, its chemical nature aligns with the principles of derivatization reagents used to enhance analytical sensitivity and selectivity. nih.govresearchgate.net

Exploration in Catalysis and Ligand Design for Chemical Transformations

The design of ligands that can coordinate to a metal center is crucial for the development of efficient and selective catalysts. A ligand's structure fine-tunes the electronic and steric environment of the metal, thereby controlling the catalytic activity. Indoline-based structures are explored in ligand design because the nitrogen atom can act as a coordination site for a metal. In this compound, both the indoline nitrogen and the oxygen atoms of the methoxy and nitro groups could potentially serve as coordination sites, making it a candidate for a multidentate ligand. By modifying the indoline nitrogen with other coordinating groups, chemists can create a pincer-type ligand that strongly binds to a metal center, potentially enhancing catalyst stability and performance. researchgate.net The electronic properties of the aromatic ring, modulated by the methoxy and nitro groups, can also influence the catalytic cycle. This makes this compound an interesting scaffold for exploration in the rational design of new ligands for homogeneous catalysis. biosynth.com

Future Directions and Emerging Research Avenues for 5 Methoxy 7 Nitro Indoline Chemistry

Innovations in Sustainable Synthesis of Functionalized Indoline (B122111) Derivatives

The synthesis of complex molecules like 5-Methoxy-7-nitro-indoline is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. rsc.org A significant trend is the development of catalytic systems that operate under milder conditions and utilize less hazardous reagents. organic-chemistry.org Researchers are moving away from traditional multi-step syntheses that often require harsh conditions and stoichiometric reagents, towards more elegant and atom-economical strategies such as transition metal-catalyzed C-H activation. organic-chemistry.orgnih.gov This approach allows for the direct functionalization of the indoline core, avoiding the need for pre-functionalized precursors and thus reducing waste. nih.gov

Recent breakthroughs include the use of novel bio-derived catalysts, such as biochar-modified graphitic carbon nitride (g-C3N4·SO3H), which has demonstrated exceptional efficiency in synthesizing bis-indole derivatives in water, a green solvent. rsc.org Furthermore, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds has emerged as a highly efficient method for constructing the indoline ring system under mild conditions with low catalyst loadings. organic-chemistry.org The use of more environmentally friendly oxidants, such as air, in carbonylative approaches to indole (B1671886) synthesis also represents a significant step towards sustainability. nih.gov For nitro-containing indolines specifically, efficient synthetic routes have been developed, such as the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates, which highlights progress in creating photoreactive derivatives. nih.gov

| Methodology | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Bio-Derived Catalysis | Use of catalysts like amla seed-derived biochar. | Renewable resources, use of water as a solvent, high yields (80-98%). | rsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of ortho-C(sp²)-H bonds. | High efficiency, low catalyst loadings, mild operating conditions (60°C). | organic-chemistry.org |

| Carbonylative Synthesis | Incorporation of a carbonyl group using CO gas or surrogates. | Potential use of "green" oxidants like air, atom economy. | nih.gov |

| Direct C-H Activation | Avoids pre-functionalization of arene precursors. | Reduced synthetic steps, less waste, considered a "greener" synthesis. | nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Nitro-Methoxy-Indoline Systems

The specific substitution pattern of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, creates a unique electronic profile that drives novel reactivity. The indole nucleus, while generally electron-rich, becomes highly susceptible to specific transformations due to the influence of these substituents. chim.it The nitro group, in particular, significantly enhances the electrophilic character of the indole ring, enabling reactions that are otherwise difficult to achieve. researchgate.net

Recent research has showcased the remarkable reactivity of 3-nitroindoles with various electron-rich species, leading to dearomatization processes that generate diversely substituted indoline scaffolds. researchgate.netresearchgate.net These transformations, such as formal ene reactions and cycloadditions, allow for a rapid increase in molecular complexity from simple starting materials. researchgate.net Another area of emerging research is the photoreactivity of nitroindoline (B8506331) derivatives. For instance, 7-nitroindoline (B34716) compounds have been shown to undergo photolysis, a light-induced cleavage, which can be exploited for the controlled release of molecules. nih.gov The photolysis pathway for some derivatives, such as 5-bromo-7-nitroindoline-S-ethylthiocarbamate, differs from previously reported mechanisms for N-acyl-7-nitroindolines, expanding the scope of their application as photocleavable compounds. nih.gov

Integration into Advanced Functional Materials Research and Optoelectronic Applications

Functionalized indoline and indole derivatives are gaining significant attention for their potential use in advanced materials, particularly in the field of optoelectronics. researchgate.net The inherent electronic properties of the indole scaffold can be finely tuned through the introduction of electron-donating and electron-withdrawing groups. ias.ac.inacs.org The this compound structure represents a classic "push-pull" or donor-acceptor (D-A) system, where the methoxy group acts as the electron donor and the nitro group as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a property that is highly desirable for optoelectronic applications. ias.ac.in

Indoline-based organic dyes are being explored for use in dye-sensitized solar cells (DSSCs) and as organic light-emitting diodes (OLEDs). icrc.ac.ir The ability to modify the chemical structure allows for the tuning of optical and electrical properties such as photoluminescence and electroluminescence. icrc.ac.ir Indole derivatives have also been incorporated into molecular organic photoactuators, which can convert light energy into molecular motion. chim.it The D-A architecture found in compounds like this compound suggests their potential as solid-state emitters or n-type materials in electronic devices, making them promising candidates for future materials science research. ias.ac.in

Development of High-Throughput Screening Methodologies for Indoline-Based Research